Cas no 103989-84-0 ((2-Methylnaphthalen-1-yl)boronic Acid)

(2-Methylnaphthalen-1-yl)boronic acid is a boronic acid derivative featuring a methyl-substituted naphthalene core. This compound is commonly employed as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures. Its stability and reactivity make it suitable for constructing complex organic frameworks in pharmaceutical and materials chemistry. The methyl group at the 2-position may influence steric and electronic properties, offering selectivity in coupling reactions. The boronic acid functionality ensures compatibility with a range of palladium catalysts and mild reaction conditions. Proper handling under inert atmospheres is recommended to prevent protodeboronation. This reagent is typically used in research and industrial applications requiring precise aryl-aryl bond formation.
(2-Methylnaphthalen-1-yl)boronic Acid structure
103989-84-0 structure
商品名:(2-Methylnaphthalen-1-yl)boronic Acid
CAS番号:103989-84-0
MF:C11H11BO2
メガワット:186.0148
MDL:MFCD03452758
CID:125982
PubChem ID:11401196

(2-Methylnaphthalen-1-yl)boronic Acid 化学的及び物理的性質

名前と識別子

    • (2-Methylnaphthalen-1-yl)boronic acid
    • 2-Methylnaphthalene-1-boronic Acid
    • 2-METHYL-1-NAPHTHALENEBORONIC ACID
    • 2-Methyl-1-naphthylboronic acid
    • Boronic acid,B-(2-methyl-1-naphthalenyl)-
    • 2-methyl-1-naphthalenylboronic acid
    • 2-methylnaphthalen-1-ylboronic acid
    • [2-METHYLPHTHALENE-1-BORONIC ACID]
    • 2-METHYLPHTHALENE-1-BORONIC ACID
    • 2-methyl-1-naphthalene boronic acid
    • Boronic acid, (2-methyl-1-naphthalenyl)-
    • RIZYBSMDFJDHOI-UHFFFAOYSA-N
    • 2-Methylnaphthalene-1-boronicAcid
    • (2-Methyl-1-naphthyl)boronic acid
    • 4725AJ
    • TRA0031255
    • SY027103
    • ST24033
    • EN300-119426
    • SCHEMBL2151120
    • FT-0612905
    • AKOS004116515
    • MFCD03452758
    • 103989-84-0
    • AS-32306
    • AMY29820
    • CS-0134843
    • A896317
    • DTXSID50464698
    • Z1198162890
    • DB-002947
    • (2-Methylnaphthalen-1-yl)boronic Acid
    • MDL: MFCD03452758
    • インチ: 1S/C11H11BO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7,13-14H,1H3
    • InChIKey: RIZYBSMDFJDHOI-UHFFFAOYSA-N
    • ほほえんだ: O([H])B(C1=C(C([H])([H])[H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)O[H]

計算された属性

  • せいみつぶんしりょう: 186.08500
  • どういたいしつりょう: 186.0852098g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 40.5
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 126 ºC
  • ふってん: 393.8℃ at 760 mmHg
  • フラッシュポイント: 192.0±25.9 °C
  • 屈折率: 1.623
  • ようかいど: 極微溶性(0.18 g/l)(25ºC)、
  • PSA: 40.46000
  • LogP: 0.82800
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

(2-Methylnaphthalen-1-yl)boronic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D694037-1g
2-Methylnaphthalene-1-boronic Acid
103989-84-0 >97%
1g
$260 2023-09-03
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY027103-0.25g
2-Methylnaphthalene-1-boronic Acid
103989-84-0 >97%
0.25g
¥188.00 2024-07-09
Enamine
EN300-119426-1.0g
(2-methylnaphthalen-1-yl)boronic acid
103989-84-0 85%
1g
$314.0 2023-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1205483-250mg
(2-Methylnaphthalen-1-yl)boronic acid
103989-84-0 98%
250mg
¥454 2023-04-17
TRC
M221088-500mg
(2-Methylnaphthalen-1-yl)boronic Acid
103989-84-0
500mg
$ 320.00 2022-06-04
TRC
M221088-50mg
(2-Methylnaphthalen-1-yl)boronic Acid
103989-84-0
50mg
$ 50.00 2022-06-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D850754-250mg
2-Methylnaphthalene-1-boronic Acid
103989-84-0 ≥97%
250mg
¥716.40 2022-01-11
Chemenu
CM137003-1g
2-Methyl-1-naphthylboronic acid
103989-84-0 95%+
1g
$162 2023-02-03
eNovation Chemicals LLC
D694037-0.25g
2-Methylnaphthalene-1-boronic Acid
103989-84-0 >97%
0.25g
$135 2023-09-03
Apollo Scientific
OR908295-1g
(2-methylnaphthalen-1-yl)boronic acid
103989-84-0 98%
1g
£90.00 2025-02-20

(2-Methylnaphthalen-1-yl)boronic Acid 合成方法

(2-Methylnaphthalen-1-yl)boronic Acid 関連文献

(2-Methylnaphthalen-1-yl)boronic Acidに関する追加情報

(2-Methylnaphthalen-1-yl)boronic Acid: A Comprehensive Overview

(2-Methylnaphthalen-1-yl)boronic Acid, identified by the CAS number 103989-84-0, is a significant compound in the field of organic synthesis and materials science. This compound, also referred to as 2-methylnaphthylboronic acid, has garnered considerable attention due to its versatile applications in chemical research and industrial processes.

The structure of (2-Methylnaphthalen-1-yl)boronic Acid consists of a naphthalene ring system with a methyl group at the 2-position and a boronic acid group at the 1-position. This arrangement imparts unique electronic and steric properties, making it an ideal candidate for various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Recent studies have highlighted its role in constructing complex aromatic systems, which are crucial in drug discovery and material synthesis.

In terms of physical properties, (2-Methylnaphthalen-1-yl)boronic Acid exhibits a melting point of approximately 250°C and is sparingly soluble in common organic solvents. Its stability under various reaction conditions has been extensively studied, with findings indicating that it performs optimally under mild conditions, reducing the risk of side reactions and enhancing yield.

The synthesis of (2-Methylnaphthalen-1-yl)boronic Acid typically involves a multi-step process, including Friedel-Crafts alkylation followed by boronation using palladium catalysts. Recent advancements in catalytic methods have improved the efficiency of this synthesis, making it more accessible for large-scale production.

Applications of (2-Methylnaphthalen-1-yl)boronic Acid span across multiple disciplines. In pharmaceutical research, it serves as a key intermediate in the synthesis of bioactive compounds targeting various diseases, including cancer and neurodegenerative disorders. In materials science, it contributes to the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs), where its aromatic stability and electronic properties are highly valued.

Recent studies have explored the use of (2-Methylnaphthalen-1-yl)boronic Acid in click chemistry and other modular synthetic strategies, further expanding its utility in constructing diverse molecular architectures. Its compatibility with green chemistry principles has also been recognized, with researchers advocating for its use in environmentally friendly synthetic protocols.

In conclusion, (2-Methylnaphthalen-1-yl)boronic Acid, CAS No. 103989-84-0, stands as a pivotal compound in modern organic chemistry. Its unique properties, versatile applications, and alignment with contemporary research trends underscore its importance in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:103989-84-0)(2-Methylnaphthalen-1-yl)boronic Acid
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清らかである:99%/99%/99%
はかる:5g/10g/25g
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